molecular formula C15H17NO2S2 B2423400 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide CAS No. 2034346-84-2

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide

Cat. No.: B2423400
CAS No.: 2034346-84-2
M. Wt: 307.43
InChI Key: LDIJBZIVRFSKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H17NO2S2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis and Biological Interest

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the production of compounds including N-(2-hydroxyphenyl)benzamides, which are of biological interest. This process is significant for developing compounds with potential biological applications, as demonstrated by Tarjeet Singh et al. (2017) in their study published in the Arabian Journal of Chemistry (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Antipathogenic Activity

Research by Carmen Limban et al. (2011) on new thiourea derivatives, including acylthioureas, highlights their significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Antioxidant Activity and Hepatotoxicity Protection

The antioxidant activity of benzothiazole and thiourea derivatives, such as those synthesized by Laura C. Cabrera-Pérez et al. (2016), indicates their potential to inactivate reactive chemical species. One compound showed promising results in protecting against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels, suggesting a protective effect against reactive intermediaries (Laura C. Cabrera-Pérez, I. Padilla-Martínez, A. Cruz, J. Mendieta-Wejebe, F. Tamay-Cach, M. Rosales-Hernández, 2016).

Histone Deacetylase Inhibition for Cancer Therapy

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-19-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-20-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJBZIVRFSKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.